(R)-(-)-2-Nonyl isothiocyanate
Overview
Description
(R)-(-)-2-Nonyl isothiocyanate is an organic compound with the molecular formula C10H19NS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound belongs to the class of isothiocyanates, which are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R)-(-)-2-Nonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (2R)-2-aminononane with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: (2R)-2-aminononane
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The reaction yields this compound as the primary product, which can be purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for efficient production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R)-(-)-2-Nonyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield amines or thiols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding thioureas, carbamates, and dithiocarbamates.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature
Reduction: LiAlH4, NaBH4, ether or THF, reflux
Substitution: Amines, alcohols, thiols, solvents like ethanol or methanol, room temperature to reflux
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Thioureas, carbamates, dithiocarbamates
Scientific Research Applications
(R)-(-)-2-Nonyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modify proteins and enzymes.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (R)-(-)-2-Nonyl isothiocyanate involves its reactivity with nucleophiles, such as amino acids in proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites, leading to the modification of protein function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Isothiocyanatononane: The enantiomer of (R)-(-)-2-Nonyl isothiocyanate, with similar chemical properties but different biological activities due to chirality.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but with different reactivity and properties.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it has different chemical and biological properties compared to this compound.
Uniqueness
This compound is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This property makes it valuable in research focused on stereochemistry and chiral drug development.
Properties
IUPAC Name |
(2R)-2-isothiocyanatononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOQQFZEYBCRM-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704829 | |
Record name | (2R)-2-Isothiocyanatononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-85-0 | |
Record name | (2R)-2-Isothiocyanatononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Isothiocyanatononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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